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molecular formula C9H8O2 B1345186 Phenyl acrylate CAS No. 937-41-7

Phenyl acrylate

Cat. No. B1345186
M. Wt: 148.16 g/mol
InChI Key: WRAQQYDMVSCOTE-UHFFFAOYSA-N
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Patent
US05733648

Procedure details

A 500-ml, two necked flask was equipped with magnetic stirring bar, nitrogen atmosphere and an addition funnel. The flask was charged with 25 g of 2-(2-hydroxyethoxy)phenol (0.16 mol.), 33 g of triethylamine (0.32 mol.), 250 ml of tetrahydrofuran and 1 g of phenothiazine. Next, 30 g of acryloyl chloride (0.18 mol.) was slowly added to the reaction over 1 hour via the addition funnel. The triethylamine hydrochloride salt was removed by filtration and the mother liquor was evaporated with a rotoevaporator. The remaining liquid was dissolved in chloroform and washed with NaCl(aq.), NH4OH(10%), NaCl(aq.) and dried over MgSO4. The chloroform was removed with a rotoevaporator to yield 26 g (62%) of a reddish brown liquid. The product was confirmed by IR and 13C NMR.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OCCO[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1O.C(N(CC)CC)C.[C:19](Cl)(=[O:22])[CH:20]=[CH2:21].[O:24]1CCCC1>C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[C:19]([O:22][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:24])[CH:20]=[CH2:21]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OCCOC1=C(C=CC=C1)O
Name
Quantity
33 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1 g
Type
catalyst
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(C=C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-ml, two necked flask was equipped with magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
The triethylamine hydrochloride salt was removed by filtration
CUSTOM
Type
CUSTOM
Details
the mother liquor was evaporated with a rotoevaporator
DISSOLUTION
Type
DISSOLUTION
Details
The remaining liquid was dissolved in chloroform
WASH
Type
WASH
Details
washed with NaCl(aq.), NH4OH(10%), NaCl(aq.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The chloroform was removed with a rotoevaporator

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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